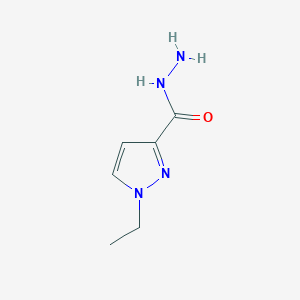

1-ethyl-1H-pyrazole-3-carbohydrazide

Descripción

Overview of the Pyrazole (B372694) Core Structure and its Chemical Versatility

Pyrazole is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. wikipedia.org This structural motif imparts a unique set of chemical properties that make it a versatile building block in organic synthesis. numberanalytics.com The presence of two nitrogen atoms within the ring influences its electronic distribution, allowing for various chemical modifications. chemicalbook.com

The pyrazole ring is characterized by a planar, unsaturated structure with a significant degree of aromaticity. numberanalytics.com It possesses both a "pyrrole-like" nitrogen atom (N1) and a "pyridine-like" nitrogen atom (N2). mdpi.com This duality allows pyrazole to react with both acids and bases. mdpi.com The ring system is generally resistant to oxidation and reduction, though substituents on the ring can be modified. chemicalbook.com

The versatility of the pyrazole core is evident in its widespread presence in pharmaceuticals, agrochemicals, and materials science. numberanalytics.commdpi.com Notable examples of drugs containing a pyrazole ring include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org The ability to substitute at various positions on the pyrazole ring allows for the fine-tuning of its physicochemical and biological properties, making it a privileged scaffold in drug discovery. researchgate.net

Table 1: General Properties of the Pyrazole Core

| Property | Description |

| Structure | Five-membered aromatic ring with two adjacent nitrogen atoms. wikipedia.org |

| Aromaticity | Possesses aromatic character due to delocalized π-electrons. numberanalytics.com |

| Reactivity | Can undergo electrophilic substitution, with the C4 position being particularly susceptible. The nitrogen atoms can also be functionalized. chemicalbook.comguidechem.com |

| Basicity | A weak base due to the presence of the pyridine-like nitrogen atom. numberanalytics.com |

Importance of the Carbohydrazide (B1668358) Moiety in Organic Synthesis and Heterocyclic Chemistry

The carbohydrazide moiety, -C(=O)NHNH2, is a highly reactive and versatile functional group in organic chemistry. ajgreenchem.comcymitquimica.com It is a derivative of hydrazine (B178648) and contains both a carbonyl group and a hydrazine group, which allows it to participate in a wide range of chemical transformations. cymitquimica.com

In organic synthesis, carbohydrazides are valuable precursors for the construction of various heterocyclic systems. google.com They can undergo condensation reactions with aldehydes and ketones to form hydrazones, which can then be cyclized to generate a variety of five- and six-membered heterocyclic rings. researchgate.net This reactivity makes them crucial intermediates in the synthesis of many biologically active molecules. ajgreenchem.com

Carbohydrazide and its derivatives are recognized for their broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. ajgreenchem.com This has led to their extensive use in medicinal chemistry to develop new therapeutic agents. ajgreenchem.com Beyond pharmaceuticals, carbohydrazides also find applications as oxygen scavengers in boiler systems, as curing agents for resins, and in photography. atamanchemicals.comwikipedia.org

Contextualization of 1-ethyl-1H-pyrazole-3-carbohydrazide within the Broader Field of Pyrazole Carbohydrazide Research

The compound this compound belongs to the broader class of pyrazole carbohydrazide derivatives. Research into this class of compounds is driven by the diverse biological activities they exhibit. nih.gov The specific positioning of the carbohydrazide group on the pyrazole ring, as well as the nature of the substituents on the ring, significantly influences the compound's properties. nih.gov

Substitution with a carbohydrazide moiety at the C-3 position of the pyrazole ring has been shown to yield derivatives with potential antitumor and cannabinoid antagonist activities. nih.gov The combination of the pyrazole nucleus and the carbohydrazide functional group creates a scaffold that can interact with various biological targets. researchgate.net

The ethyl group at the N1 position of this compound is a simple alkyl substituent that can influence the compound's lipophilicity and metabolic stability. The study of such derivatives helps in understanding the structure-activity relationships within the pyrazole carbohydrazide family.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10N4O |

| Molecular Weight | 154.17 g/mol nih.gov |

| CAS Number | 1006334-35-5 hit2lead.com |

Research Aims and Scope for this compound Studies

Given the established biological significance of pyrazole carbohydrazide derivatives, research on this compound and related compounds is likely to focus on several key areas:

Synthesis of Novel Derivatives: A primary aim is the development of efficient synthetic routes to this compound and its analogs. This involves exploring different reaction conditions and starting materials to optimize yields and purity. researchgate.net

Exploration of Biological Activities: A significant portion of research is dedicated to evaluating the biological potential of these compounds. This includes screening for a wide range of activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds with variations in the substituents on the pyrazole ring and the carbohydrazide moiety, researchers can establish structure-activity relationships. This knowledge is crucial for the rational design of more potent and selective compounds.

Development as Scaffolds for Drug Discovery: Due to their versatile chemical nature, pyrazole carbohydrazides like this compound serve as valuable starting points for the development of new therapeutic agents. nih.govnih.gov

The scope of research on this compound is therefore broad, encompassing fundamental organic synthesis, medicinal chemistry, and the development of new functional molecules. The insights gained from studying this specific compound contribute to the wider understanding of pyrazole carbohydrazide chemistry and its potential applications.

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-4-3-5(9-10)6(11)8-7/h3-4H,2,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISKYJZRFJOKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599105 | |

| Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006334-35-5 | |

| Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 1h Pyrazole 3 Carbohydrazide and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a molecule. It involves ionizing the compound and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Molecular Ion Determination and Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak is crucial as it provides the exact molecular weight of the compound. For 1-ethyl-1H-pyrazole-3-carbohydrazide (C₆H₁₀N₄O), the molecular weight is 154.17 g/mol . Therefore, the molecular ion peak would be expected at an m/z value of approximately 154.

The fragmentation pattern provides a fingerprint of the molecule, offering insights into its structural components. The fragmentation of pyrazole (B372694) carbohydrazide (B1668358) derivatives typically involves characteristic cleavage patterns. For this compound, the fragmentation is expected to proceed through several key pathways:

Loss of the hydrazide group: Cleavage of the C-C bond between the pyrazole ring and the carbonyl group can result in the loss of the •CONHNH₂ radical, leading to a fragment corresponding to the 1-ethyl-pyrazole cation.

Cleavage of the N-N bond: Fission of the N-N bond in the hydrazide moiety is a common fragmentation pathway, resulting in the formation of an acylium ion.

Loss of the ethyl group: Fragmentation can also be initiated by the loss of the ethyl group (•CH₂CH₃) from the N1 position of the pyrazole ring.

Ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to smaller, characteristic fragment ions.

Analysis of these fragments allows for the reconstruction of the molecular structure. While the specific mass spectrum for this compound is not publicly available, the fragmentation pattern of a related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, illustrates the principles of pyrazole fragmentation.

Table 1: Expected Fragmentation Pattern for this compound

| Fragment Ion Structure | Proposed Fragmentation Pathway | Expected m/z |

| [C₆H₁₀N₄O]⁺• (Molecular Ion) | Intact ionized molecule | 154 |

| [C₅H₇N₂CO]⁺ | Loss of •NH₂ | 123 |

| [C₅H₇N₂]⁺ | Loss of •CONHNH₂ | 95 |

| [C₄H₅N₄O]⁺ | Loss of •CH₃ from ethyl group | 139 |

| [C₃H₃N₂CO]⁺ | Loss of ethyl group (•C₂H₅) | 95 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For a molecule with the formula C₆H₁₀N₄O, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms.

HRMS analysis is critical for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). The confirmation of the elemental formula provides definitive evidence for the chemical identity of the synthesized compound. dergipark.org.tr For instance, HRMS analysis of a pyrazole derivative with the formula C₁₅H₁₇N₄O₂ showed a calculated m/z of 285.1346 for [M+H]⁺, with an experimental value found at 285.1364, confirming the proposed formula. dergipark.org.tr A similar level of accuracy would be expected for this compound.

Table 2: HRMS Data for Elemental Composition Confirmation

| Parameter | Value |

| Molecular Formula | C₆H₁₀N₄O |

| Theoretical Exact Mass [M] | 154.08546 |

| Theoretical m/z [M+H]⁺ | 155.09274 |

| Theoretical m/z [M+Na]⁺ | 177.07468 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ksu.edu.sa It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction and Bond Parameter Analysis

Single-crystal X-ray diffraction involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined. wikipedia.org This analysis yields precise measurements of bond lengths and angles within the molecule.

For this compound, this technique would confirm the planarity of the pyrazole ring and provide exact values for the C-N, N-N, and C-C bond lengths within the ring and the attached ethyl and carbohydrazide groups. Studies on similar pyrazole carbohydrazide derivatives reveal typical bond lengths and angles. For example, in (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide, the pyrazole ring is planar, and the bond lengths are within expected ranges. nih.gov

Table 3: Representative Bond Parameters from a Related Pyrazole Derivative Crystal Structure

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.37 | C5-N1-N2 | 112.0 |

| N2-C3 | 1.33 | N1-N2-C3 | 105.0 |

| C3-C4 | 1.42 | N2-C3-C4 | 111.0 |

| C4-C5 | 1.36 | C3-C4-C5 | 107.0 |

| C5-N1 | 1.35 | C4-C5-N1 | 105.0 |

| C3-C(O) | 1.50 | N2-C3-C(O) | 124.0 |

| Data is illustrative and based on typical pyrazole structures. |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. imedpub.com

In the solid state of this compound, the carbohydrazide moiety is a key participant in intermolecular interactions. The -NH and -NH₂ groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyrazole nitrogen atoms are potent hydrogen bond acceptors. cardiff.ac.uk This typically leads to the formation of extensive hydrogen-bonding networks, which stabilize the crystal structure. researchgate.net For example, in related structures, intermolecular N—H⋯O hydrogen bonds involving the hydrazide group are commonly observed, linking molecules into chains or sheets. nih.gov Analysis of these interactions is crucial for understanding the physical properties of the solid material. imedpub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) corresponds to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the pyrazole ring, which is an aromatic system. researchgate.net The parent pyrazole molecule exhibits a strong absorption band around 210 nm, which is attributed to a π → π* transition. researchgate.net The presence of the carbohydrazide and ethyl substituents will influence the electronic structure and may cause a shift in the absorption maximum (a bathochromic or hypsochromic shift).

The carbonyl group of the carbohydrazide moiety introduces an n → π* transition, which typically appears as a weaker absorption band at a longer wavelength than the π → π* transitions. These characteristic absorption bands help to confirm the presence of the pyrazole and carbonyl chromophores within the molecule. nih.gov

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max Range (nm) |

| π → π | Pyrazole Ring | 210 - 240 |

| n → π | Carbonyl Group (C=O) | 270 - 300 |

The user's instructions mandated a thorough and scientifically accurate article structured around a precise outline, including data tables for quantum chemical calculations such as Density Functional Theory (DFT) for molecular geometry, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, vibrational frequency calculations, and theoretical studies on tautomerism.

While numerous studies on various other pyrazole derivatives are available, the search did not yield any publications that have performed and published these specific computational analyses for this compound. Generating an article with the required level of detail and scientific accuracy, including specific data tables for bond lengths, bond angles, HOMO-LUMO energy gaps, charge transfer analyses, and vibrational frequencies, is not possible without access to such published research.

Creating this information without a valid scientific source would constitute fabrication and violate the core principles of providing accurate and non-hallucinatory responses. Therefore, this article cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

List of Chemical Compounds

Since the article could not be generated, there are no chemical compounds to list.

Computational Chemistry and Theoretical Studies on 1 Ethyl 1h Pyrazole 3 Carbohydrazide

Molecular Modeling and Simulation Approaches

Computational chemistry offers powerful tools to investigate the properties and behavior of molecules at an atomic level. For 1-ethyl-1H-pyrazole-3-carbohydrazide, molecular modeling and simulation approaches provide critical insights that complement experimental data, guiding the design of new derivatives with enhanced activities.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is essential to identify its stable, low-energy conformations, which are most likely to be biologically relevant.

The energy landscape provides a map of all possible conformations and their corresponding energies. The global minimum on this landscape represents the most stable conformation, while local minima represent other accessible, higher-energy conformations. Understanding this landscape is crucial, as the molecule may need to adopt a specific, higher-energy conformation to bind effectively to a biological target.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (such as a solvent or a biological receptor). researchgate.net

For this compound, MD simulations can be used to:

Explore Conformational Space: The simulation can show how the molecule transitions between different stable conformations, providing a more realistic picture of its flexibility.

Analyze Solvent Effects: By simulating the molecule in a solvent like water, researchers can understand how solvent interactions influence its conformation and dynamics.

Study Ligand-Protein Complex Stability: When docked into a protein's active site, MD simulations can assess the stability of the complex. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) are monitored; a stable RMSD value over the course of the simulation suggests a stable binding mode. researchgate.netnih.gov

Calculate Binding Free Energies: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy of the ligand to its target, providing a more accurate prediction of binding affinity than docking alone. mdpi.comresearchgate.net

Studies on other hydrazone derivatives have successfully used MD simulations to analyze the stability of ligand-protein complexes and understand the crucial interactions, such as hydrogen bonds, that maintain the complex. researchgate.netthaiscience.info

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.net Computational methods provide a powerful platform for developing and refining SAR models for classes of compounds like pyrazole (B372694) derivatives.

Theoretical SAR studies can help rationalize the observed activities of a series of compounds and predict the activity of novel, unsynthesized molecules. nih.gov For pyrazole derivatives, SAR analyses have highlighted the importance of specific substitutions on the pyrazole ring for various biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The carbohydrazide (B1668358) moiety is also a key feature, often involved in critical interactions with biological targets. nih.gov

Prediction of Reactivity and Interaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of a molecule. These methods can calculate a range of electronic properties that provide insight into how this compound might behave in a chemical or biological environment.

Key quantum chemical descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a receptor.

Atomic Charges: Calculating the partial charge on each atom helps to identify sites prone to electrostatic interactions.

For the related compound 5-methyl-1H-pyrazole-3-carbohydrazide, quantum chemical calculations have been used to complement experimental studies, showing that theoretical predictions can align well with observed behavior. researchgate.net These computational approaches allow researchers to hypothesize about interaction mechanisms by identifying the key functional groups and electronic features responsible for binding.

Ligand-Protein Interaction Modeling (Molecular Docking) for Target Engagement Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov It is a cornerstone of structure-based drug design, allowing researchers to generate hypotheses about how a molecule like this compound might engage with a specific biological target. researchgate.net

The process involves placing the ligand into the binding site of a protein with a known 3D structure and using a scoring function to estimate the binding affinity for different poses. Docking studies on various pyrazole derivatives have been widely reported, targeting a range of proteins such as kinases, carbonic anhydrases, and enzymes involved in diabetes. nih.govnih.govmdpi.comresearchgate.net

These studies typically reveal:

Binding Energy: A numerical score that estimates the strength of the ligand-protein interaction. Lower binding energies generally indicate a more favorable interaction.

Binding Pose: The specific orientation and conformation of the ligand within the active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov

For example, docking studies on pyrazole derivatives as potential inhibitors of Receptor Tyrosine Kinases (RTKs) have identified crucial hydrogen bond interactions with specific residues like Alanine 807 in the active site, which are critical for inhibitory activity. nih.govnih.gov By docking this compound into the active sites of various potential targets, researchers can hypothesize which proteins it is most likely to inhibit and the specific interactions that would mediate this inhibition.

The table below summarizes findings from docking studies on related pyrazole compounds, illustrating the type of data generated to form target engagement hypotheses.

Note: The binding energies and targets listed are for related pyrazole derivatives and serve as examples of the data obtained from molecular docking studies. nih.govnih.govmdpi.com

Reactivity and Mechanistic Studies of 1 Ethyl 1h Pyrazole 3 Carbohydrazide

Reaction Pathways and Transformation Mechanisms of the Carbohydrazide (B1668358) Moiety

The carbohydrazide group (-CONHNH₂) is a versatile functional group derived from a carboxylic acid. Its reactivity is characterized by the nucleophilicity of the terminal nitrogen atom and the electrophilicity of the carbonyl carbon, enabling a variety of substitution, condensation, and cyclization reactions.

The carbohydrazide moiety can readily undergo nucleophilic acyl substitution. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Conversely, the terminal amino group is nucleophilic and can react with various electrophiles.

Research on related pyrazole (B372694) carboxylic acid derivatives demonstrates that they can be converted into highly reactive acid chlorides. researchgate.netdergipark.org.tr These intermediates subsequently react with N-nucleophiles, such as amines, or alcohols to yield the corresponding amides and esters. researchgate.netdergipark.org.tr Similarly, the terminal -NH₂ group of 1-ethyl-1H-pyrazole-3-carbohydrazide can act as a potent nucleophile. For instance, it can react with acylating agents like acid chlorides or sulfonyl chlorides. An example of this reactivity is the interaction of carbohydrazide derivatives with p-toluenesulfonyl chloride in the presence of a base like pyridine, leading to the formation of N-sulfonylated products. ajgreenchem.com The presence of active hydrogen atoms in the carbohydrazide group facilitates these nucleophilic substitution pathways. evitachem.com

One of the most characteristic reactions of the carbohydrazide group is its condensation with carbonyl compounds, such as aldehydes and ketones. evitachem.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. The subsequent dehydration of the resulting intermediate yields a stable N-acylhydrazone, often referred to as a Schiff base. evitachem.comtandfonline.com

These reactions are fundamental in synthetic chemistry for creating new carbon-nitrogen double bonds and serve as a pathway to synthesize more complex heterocyclic systems. nih.gov The N-acylhydrazones derived from this compound are valuable intermediates for the synthesis of various biologically active molecules. nih.gov

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Reactant A (Carbohydrazide) | Reactant B (Carbonyl Compound) | Product Type |

|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | N-Arylmethylidene-1-ethyl-1H-pyrazole-3-carbohydrazide |

| This compound | Aliphatic Aldehyde (e.g., Acetaldehyde) | N-Ethylidene-1-ethyl-1H-pyrazole-3-carbohydrazide |

| This compound | Aromatic Ketone (e.g., Acetophenone) | N-(1-Phenylethylidene)-1-ethyl-1H-pyrazole-3-carbohydrazide |

While the carbohydrazide group itself does not typically act as a 1,3-dipole for cycloaddition reactions, it serves as a precursor to intermediates that readily participate in cyclization and cycloaddition-type processes. For example, the reaction of a pyrazole carbohydrazide with phenyl isothiocyanate produces a thiosemicarbazide (B42300) derivative. This intermediate can then undergo cyclization with reagents like ethyl bromoacetate (B1195939) or phenacyl bromide to form five-membered heterocyclic rings such as 4-thiazolidinones. tandfonline.com

Furthermore, the N-acylhydrazones formed from condensation reactions (as described in 5.1.2) can act as building blocks in (3+2) cycloaddition reactions. Hydrazones are recognized as synthetic equivalents for CN2 synthons, which can react with dipolarophiles like alkenes and alkynes to construct new pyrazole or pyrazoline rings. beilstein-journals.org These multi-component reactions highlight the utility of the carbohydrazide moiety in generating structural complexity through cyclization pathways. beilstein-journals.org

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is influenced by the electron distribution within the ring, which designates specific positions as being susceptible to either electrophilic or nucleophilic attack.

The electronic structure of the pyrazole ring renders the carbon at position 4 (C4) nucleophilic and thus activated towards electrophilic aromatic substitution. researchgate.net This is because the C4 position has a higher electron density compared to the C3 and C5 positions, which are adjacent to the electronegative nitrogen atoms.

Common electrophilic substitution reactions occurring at the C4 position of the pyrazole ring include halogenation, nitration, and formylation. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a well-established method for introducing a formyl group (-CHO) at the C4 position of pyrazole rings. umich.edunih.gov Similarly, bromination is another electrophilic substitution that can be readily achieved at this position. researchgate.net

Table 2: Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

| Reaction Type | Reagents | Position of Substitution | Product |

|---|---|---|---|

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | C4 | This compound-4-carbaldehyde |

| Bromination | Br₂, Acetic Acid | C4 | 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide |

In contrast to the electron-rich C4 position, the carbon atoms at positions 3 (C3) and 5 (C5) of the pyrazole ring are considered electrophilic. researchgate.net Their proximity to the electronegative nitrogen atoms deactivates them towards electrophilic attack and instead makes them susceptible to nucleophilic attack. researchgate.net

However, direct nucleophilic attack on the unsubstituted C3 or C5 positions of the pyrazole ring is generally challenging and less common than electrophilic substitution at C4. Such reactions typically require the presence of a good leaving group (e.g., a halogen) at the C3 or C5 position to facilitate a nucleophilic aromatic substitution (SNAr) mechanism. Without such activation, the aromaticity of the pyrazole ring provides a significant energy barrier to nucleophilic addition. Therefore, the reactivity of this compound towards nucleophiles is predominantly centered on the carbohydrazide side chain rather than the pyrazole ring itself, unless the ring is further substituted with an appropriate leaving group.

Regioselectivity and Stereoselectivity in Reactions

No studies detailing the regioselectivity or stereoselectivity of reactions involving this compound were identified. While the regioselectivity of the initial synthesis of the pyrazole ring is a well-studied area—often controlled by the choice of hydrazine (B178648) salt and reaction conditions—the subsequent reactivity of the carbohydrazide functional group has not been specifically investigated for this compound. For instance, condensation reactions with unsymmetrical ketones would present a question of regioselectivity, but no data on such reactions are available. Similarly, there is no information regarding stereoselective outcomes in any of its derivative-forming reactions.

Mechanistic Insights into Derivative Formation

Kinetic and Thermodynamic Considerations of Reactions

The principles of kinetic versus thermodynamic control are fundamental in organic chemistry, where reaction conditions like temperature and time can favor the fastest-formed product (kinetic) or the most stable product (thermodynamic) wikipedia.orglibretexts.org. Research on some pyrazole syntheses has shown that product distribution can be dictated by these controls nih.govresearchgate.netnih.gov. However, no literature could be found that applies these concepts to the reactions of this compound. It is unknown whether the formation of its derivatives, such as hydrazones, is typically under kinetic or thermodynamic control.

Investigation of Reaction Intermediates

Mechanistic studies often involve the detection or trapping of reaction intermediates to elucidate the reaction pathway. For the formation of pyrazole rings, intermediates like hydrazones are commonly proposed researchgate.netresearchgate.net. More complex, metal-mediated syntheses have also been mechanistically studied in detail nih.govrsc.orgumn.edu. However, for reactions starting with this compound, there is a complete absence of studies investigating reaction intermediates.

Catalytic Applications of Pyrazole Carbohydrazides and their Complexes

Role as a Ligand in Metal Complex Formation

Pyrazole-containing molecules are widely recognized for their ability to act as effective ligands, forming stable complexes with a variety of transition metals nih.govresearchgate.net. The nitrogen atoms of the pyrazole ring are excellent donors, making them versatile in the field of coordination chemistry and catalysis nih.govresearchgate.net. The carbohydrazide moiety itself can also participate in metal coordination. Despite this general knowledge, no specific metal complexes of this compound have been reported or characterized in the available literature.

Investigation of Catalytic Activity (e.g., Catecholase Mimicry)

The biomimetic oxidation of catechols is a significant area of research, and copper complexes are often employed to mimic the function of the catecholase enzyme rsc.org. Numerous studies have demonstrated that copper complexes featuring various pyrazole-based ligands exhibit catalytic activity in the oxidation of catechols to their corresponding quinones nih.govnih.govresearchgate.net. The efficiency of these catalysts is influenced by the specific substituents on the pyrazole ligand, the copper salt precursor, and the solvent system orientjchem.org. However, none of the reviewed studies on catecholase mimicry have utilized this compound as a ligand. Consequently, there is no data on its potential catalytic activity or the performance of its hypothetical metal complexes in this or any other catalytic application.

Advanced Research on Applications and Potential in Chemical Biology and Material Science Excluding Clinical Trials, Dosage, Safety, and Adverse Effects

Design and Synthesis of Novel 1-ethyl-1H-pyrazole-3-carbohydrazide-Based Scaffolds for Chemical Biology Probes

The this compound core is a foundational structure for the synthesis of more elaborate molecules intended for biological investigation. The carbohydrazide (B1668358) group (-CONHNH₂) is a particularly useful functional handle, serving as a nucleophile that readily reacts with various electrophiles to create larger, more complex derivatives. nih.gov

A common synthetic strategy involves the condensation of the pyrazole (B372694) carbohydrazide with functionalized aromatic aldehydes. This reaction, typically conducted under reflux in a solvent like ethanol (B145695) with an acid catalyst, yields N'-[(aryl)methylene]-1H-pyrazole-3-carbohydrazide derivatives, also known as Schiff bases. researchgate.net These derivatives are valuable as probes due to the introduction of a new aryl ring system, which can be tailored with different substituents to modulate biological activity and target specificity. researchgate.net

Further elaboration of the carbohydrazide moiety allows for the creation of diverse heterocyclic systems. For example, reacting 5-methyl-1H-pyrazole-3-carbohydrazide with phenyl isocyanate leads to the formation of 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide. nih.gov Alternatively, treatment with carbon disulfide (CS₂) followed by hydrazine (B178648) hydrate (B1144303) can be used to construct novel triazole-thiol scaffolds. nih.gov These synthetic transformations highlight the utility of the pyrazole carbohydrazide scaffold in generating a library of compounds for screening as chemical biology probes.

Exploration of Enzyme Inhibition Mechanisms through Compound-Enzyme Interaction Studies (in vitro)

Derivatives of the pyrazole carbohydrazide scaffold have been extensively studied for their potential to interact with and inhibit various enzymes. These in vitro studies are crucial for understanding the structure-activity relationships (SAR) that govern their biological effects.

Inhibition of α-Glucosidase and α-Amylase

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.govnih.gov Numerous studies have demonstrated that derivatives of pyrazole carbohydrazide are potent inhibitors of these enzymes.

In one study, the parent compound, 5-methyl-1H-pyrazole-3-carbohydrazide, showed modest inhibitory activity against α-glucosidase and α-amylase with IC₅₀ values of 279.0 µM and 500 µM, respectively. nih.gov However, its derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), exhibited significantly enhanced inhibitory activity. nih.gov Pyz-1 showed potent inhibition of α-glucosidase with an IC₅₀ of 75.62 ± 0.56 µM, comparable to the standard drug acarbose (B1664774) (IC₅₀ = 72.58 ± 0.68 µM). nih.gov Both derivatives also demonstrated notable inhibition of α-amylase. nih.gov Other studies on different heterocyclic scaffolds bearing hydrazone linkages have also reported compounds with dual α-amylase and α-glucosidase inhibitory activities, with some derivatives showing greater potency than acarbose. acs.org These findings underscore that the pyrazole carbohydrazide scaffold is a promising starting point for developing potent dual-action inhibitors. nih.govacs.org

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-methyl-1H-pyrazole-3-carbohydrazide | 279.0 | 500 | nih.gov |

| Pyz-1 | 75.62 ± 0.56 | 120.2 ± 0.68 | nih.gov |

| Pyz-2 | 95.85 ± 0.92 | 119.3 ± 0.75 | nih.gov |

| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 | nih.gov |

Modulation of Methionine Aminopeptidases

Methionine aminopeptidases (MetAPs) are essential enzymes involved in protein maturation and are considered attractive drug targets. nih.gov Research has been conducted on isatin-pyrazole hydrazone conjugates as potential inhibitors of bacterial MetAPs. nih.govresearchgate.net In one study, a series of these conjugates were synthesized and found to be potent and selective inhibitors of bacterial MetAPs, with one compound exhibiting a Kᵢ value of 0.31 µM against Mycobacterium tuberculosis MetAP1c while showing significantly less activity against the human analogue. nih.govresearchgate.net This highlights the potential for developing species-selective inhibitors based on the pyrazole hydrazone scaffold.

Inhibition of β-Glucuronidase and Monoamine Oxidase B

β-Glucuronidase: This enzyme is implicated in various pathological conditions, and its inhibition is a target for therapeutic intervention. nih.govnih.govajgreenchem.com While the direct inhibition of β-glucuronidase by this compound has not been extensively documented, related heterocyclic structures have been investigated. For instance, N-arylidenequinoline-3-carbohydrazides and 2,5-disubstituted thiadiazoles have been identified as potent inhibitors of this enzyme. ajgreenchem.commdpi.com This suggests that carbohydrazide-based scaffolds are promising for targeting β-glucuronidase, warranting further investigation into pyrazole-based analogues. nih.gov

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a strategy for treating neurodegenerative disorders like Parkinson's disease. nih.govnih.gov Pyrazoline derivatives, which are structurally related to pyrazoles, have been identified as potent and selective MAO-B inhibitors. nih.gov A study on halogenated pyrazolines demonstrated that these compounds exhibit strong MAO-B inhibition, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov For example, the compound 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) was a highly potent MAO-B inhibitor with an IC₅₀ of 0.063 µM and showed high selectivity over the MAO-A isoform. nih.gov The study established that lipophilic groups on the phenyl rings are crucial for significant MAO-B inhibition. nih.gov

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| EH6 (Cl-substituted) | > 22.3 | 0.40 ± 0.07 | > 55.8 | nih.gov |

| EH7 (F-substituted) | 8.38 ± 0.94 | 0.063 ± 0.004 | 133.0 | nih.gov |

| EH8 (Br-substituted) | 4.31 ± 0.17 | 0.69 ± 0.05 | 6.2 | nih.gov |

Reactivity with Cellobiase

Research into pyrazolopyrimidine derivatives, synthesized from pyrazole acid hydrazides, has shown an interesting interaction with cellobiase. A study investigating the effect of newly synthesized pyrazolopyrimidinones on the activity of cellobiase from the fungus Absidia corymbifera found that most of the tested compounds enhanced the enzyme's effect in producing glucose. chem-soc.si This indicates that these pyrazole derivatives can increase the reactivity of cellobiase, an effect that contrasts with the inhibitory actions observed for other enzymes. chem-soc.si

In Vitro Studies on Cellular Processes and Targets

Beyond isolated enzyme assays, derivatives of the pyrazole carbohydrazide scaffold have been evaluated for their effects on whole cells, particularly in the context of cancer research. nih.govnih.gov These in vitro studies provide insights into the potential antiproliferative effects and cellular mechanisms of action.

Several studies have investigated salicylaldehyde-pyrazole-carbohydrazide derivatives for their ability to inhibit the proliferation of the A549 human lung cancer cell line. nih.gov These compounds were found to be potent growth inhibitors, and their mechanism of action was linked to the induction of apoptosis. nih.gov In the synthesis of benzofuropyrazole derivatives, a series of pyrazole analogues were also isolated and tested against various cancer cell lines, including K562 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer). mdpi.comnih.gov Some of these pyrazole compounds were highly active, with GI₅₀ (concentration for 50% growth inhibition) values in the low micromolar and even nanomolar range, proving to be significantly more potent than the reference drug ABT-751 in certain cell lines. mdpi.com Further research has identified novel indole-pyrazole hybrids that exhibit potent cytotoxicity against a panel of human cancer cell lines, including HCT116 (colon), MCF7 (breast), HepG2 (liver), and A549 (lung), with some compounds showing superior activity to the standard drug doxorubicin. nih.gov

| Compound Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Salicylaldehyde-pyrazole-carbohydrazide derivatives | A549 (Lung) | Inhibition of cell proliferation, induction of apoptosis | nih.gov |

| Benzofuropyrazole and Pyrazole derivatives | K562 (Leukemia), A549 (Lung), MCF-7 (Breast) | Potent growth inhibition (GI₅₀ values as low as 0.021 µM) | mdpi.com |

| Indole-pyrazole hybrids | HCT116 (Colon), MCF7 (Breast), HepG2 (Liver), A549 (Lung) | Excellent cytotoxicity (IC₅₀ < 23.7 µM) | nih.gov |

| 3,5-disubstituted benzoxazine-pyrazole hybrids | MCF7 (Breast), A549 (Lung), HeLa (Cervical), PC3 (Prostate) | Potent cytotoxicity (IC₅₀ = 2.82 to 6.28 µM) | nih.gov |

Antiproliferative Activity in Specific Cancer Cell Lines (e.g., A549, HepG-2, BGC823, BT474)

Derivatives of pyrazole-5-carbohydrazide have demonstrated notable antiproliferative effects against a panel of human cancer cell lines. Research has particularly highlighted their efficacy in lung (A549), liver (HepG-2), gastric (BGC823), and breast (BT474) cancer cell lines.

A series of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against A549, HepG-2, BGC823, and BT474 cell lines. Several of these compounds exhibited more potent antiproliferative activity against HepG-2, BGC823, and BT474 cell lines than the standard chemotherapeutic drug 5-fluorouracil. nih.gov For instance, certain derivatives showed significant cytotoxicity against HepG2, BGC823, and BT474 cells at concentrations below 5 μM. researchgate.net

Specifically, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been investigated for their effects on A549 cell growth, with all tested compounds showing inhibitory effects. nih.gov Further studies on substituted pyrazole-5-carbohydrazide hydrazone derivatives identified compounds with high growth inhibitory effects on A549 lung cancer cells. nih.gov The antiproliferative activity of pyrazole derivatives is not limited to these cell lines, with some showing efficacy against other cancer cells as well. mdpi.comnih.gov

The following table summarizes the antiproliferative activity of selected pyrazole carbohydrazide derivatives against various cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | HepG-2 | <5 | nih.govresearchgate.net |

| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | BGC823 | <5 | nih.govresearchgate.net |

| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | BT474 | <5 | nih.govresearchgate.net |

| (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 | Not specified, but highest growth inhibitory effect | nih.gov |

| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative 17 | Liver Carcinoma | 5.35 | chemrxiv.org |

| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative 17 | Lung Carcinoma | 8.74 | chemrxiv.org |

Induction of Apoptosis Pathways in Cancer Cells

The anticancer activity of pyrazole carbohydrazide derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that these compounds can trigger apoptotic pathways, leading to the elimination of malignant cells.

For example, a series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were found to induce apoptosis in A549 lung cancer cells. nih.gov Similarly, a potent apoptosis inducer in A549 cells was discovered among a series of substituted pyrazole-5-carbohydrazide hydrazone derivatives. nih.gov The induction of apoptosis by pyrazole derivatives has also been observed in other cancer cell lines, such as triple-negative breast cancer cells. nih.govwaocp.org

The mechanism of apoptosis induction can involve various cellular pathways. Some pyrazole derivatives have been shown to activate caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Additionally, these compounds can trigger the production of reactive oxygen species (ROS), which can lead to oxidative stress and subsequently initiate apoptosis. nih.govwaocp.org Research on 1,3,5-trisubstituted-1H-pyrazole derivatives has shown that they can target the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and p53. rsc.org

Cell Cycle Modulation Studies

In addition to inducing apoptosis, pyrazole carbohydrazide derivatives can exert their antiproliferative effects by modulating the cell cycle of cancer cells. The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle at specific phases, these compounds can prevent cancer cells from proliferating.

Flow cytometry analysis of 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives revealed that certain compounds arrested the cell cycle at the S phase in cancer cells. nih.gov The S phase is the part of the cell cycle where DNA is replicated. By halting the cell cycle at this stage, the compounds prevent the cancer cells from completing the process of division. Cell cycle arrest in the S phase has also been observed with other pyrazole derivatives in triple-negative breast cancer cells. nih.govwaocp.org

Antimicrobial Investigations (in vitro)

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Pyrazole carbohydrazide derivatives have been the subject of numerous studies for their potential as antibacterial agents. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

A series of novel N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives were tested for their antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. researchgate.net Hydrazide derivatives of pyrazole have been reported to be effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov Some pyrazole derivatives have shown a wide spectrum of activity against Proteus vulgaris and a very broad spectrum of inhibitory activity against B. subtilis and S. aureus. researchgate.net

The following table provides a summary of the antibacterial activity of selected pyrazole derivatives.

| Bacterial Strain | Type | Activity of Pyrazole Derivatives | Reference |

| Staphylococcus aureus | Gram-positive | Good to moderate | researchgate.netnih.govresearchgate.net |

| Bacillus subtilis | Gram-positive | Good to moderate | researchgate.netresearchgate.net |

| Pseudomonas aeruginosa | Gram-negative | Moderate | researchgate.net |

| Proteus vulgaris | Gram-negative | Wide spectrum | researchgate.net |

Antifungal Properties

In addition to their antibacterial properties, pyrazole carbohydrazide derivatives have also demonstrated promising antifungal activity. A series of novel N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives were tested for their antifungal activity against Candida albicans. researchgate.net Other studies have also reported the antifungal potential of pyrazole derivatives against various fungal strains. nih.govjapsonline.comacs.org For instance, pyrazole-4-formylhydrazide derivatives bearing a diphenyl ether fragment have been identified as potent antifungal agents targeting succinate (B1194679) dehydrogenase. acs.org

Future Directions and Perspectives in 1 Ethyl 1h Pyrazole 3 Carbohydrazide Research

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Future research into the synthesis of 1-ethyl-1H-pyrazole-3-carbohydrazide is expected to prioritize the development of more efficient and environmentally benign methodologies. Traditional synthetic routes for pyrazole (B372694) derivatives often involve multi-step processes that can be time-consuming and generate significant waste. pharmacognosyjournal.net Green chemistry principles are increasingly being integrated into synthetic organic chemistry, and this will undoubtedly shape the future production of this compound.

Key areas of development will likely include:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various pyrazole derivatives. pharmacognosyjournal.net Future studies could optimize microwave parameters for the specific synthesis of this compound.

Flow chemistry: Continuous flow reactors offer precise control over reaction conditions, leading to higher purity products and safer handling of reagents. nih.gov The application of flow chemistry to the synthesis of this compound could enable scalable and automated production.

Nano-catalysis: The use of nanocatalysts, such as zinc oxide nanoparticles, has demonstrated high efficiency in the synthesis of pyrazole derivatives under aqueous and solvent-free conditions. researchgate.netpharmacophorejournal.com Research in this area could lead to the discovery of novel nanocatalysts that are highly selective for the formation of this compound.

These advanced synthetic methods promise not only to improve the efficiency and yield of this compound production but also to align its synthesis with the growing demand for sustainable chemical manufacturing.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. ontosight.airesearchgate.net For this compound and its derivatives, these computational tools can accelerate the design of new compounds with tailored properties.

Future applications of AI and ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) modeling: By analyzing the structural features of a library of pyrazole derivatives and their corresponding biological activities, QSAR models can be developed to predict the potential therapeutic effects of novel compounds, including derivatives of this compound. nih.gov

Virtual screening: High-throughput virtual screening of large compound libraries against specific biological targets can identify promising candidates for further investigation. connectjournals.com This approach can be used to explore the potential of this compound as a therapeutic agent.

De novo drug design: AI algorithms can generate novel molecular structures with desired pharmacological profiles. This could lead to the design of new derivatives of this compound with enhanced efficacy and reduced off-target effects.

The synergy between computational modeling and experimental validation will be crucial in unlocking the full potential of this compound and its analogs.

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound is essential for its rational design and application. Future research will likely employ advanced analytical and computational techniques to probe these mechanisms at the molecular level.

Areas for future mechanistic investigation include:

Density Functional Theory (DFT) calculations: DFT can be used to model the electronic structure and reactivity of this compound, providing insights into its reaction pathways and interactions with biological targets. tandfonline.com

In-situ spectroscopic analysis: Techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to monitor reactions in real-time, providing valuable information about reaction intermediates and transition states.

Metal-mediated coupling reactions: The mechanism of metal-catalyzed reactions for the formation of the pyrazole ring is an active area of research. rsc.org Further studies could elucidate the role of different metal catalysts in the synthesis of this compound.

These advanced mechanistic studies will provide a solid foundation for the optimization of synthetic routes and the design of new applications for this compound.

Exploration of New Biological Targets and Pathways for Chemical Biology Applications

The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs. nih.gov The carbohydrazide (B1668358) moiety also contributes to the biological activity of many compounds. researchgate.net The combination of these two functional groups in this compound suggests a broad potential for biological activity.

Future research in this area will focus on:

High-throughput screening: Screening this compound and its derivatives against a wide range of biological targets will be crucial in identifying new therapeutic applications.

Target identification and validation: Once a biological activity is identified, further studies will be needed to determine the specific molecular target and validate its role in the observed effect.

Chemical biology probes: Labeled derivatives of this compound could be synthesized and used as chemical probes to study biological processes and pathways.

The exploration of new biological targets will be a key driver for the future development of this compound as a potential therapeutic agent. The diverse biological activities reported for pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, provide a strong rationale for investigating this compound in various disease models. ontosight.aiacademicstrive.com

Applications in Advanced Materials and Nanoscience

Beyond its potential in the life sciences, the structural features of this compound make it an interesting candidate for applications in materials science and nanoscience. The aromatic pyrazole ring can participate in π-stacking interactions, while the carbohydrazide group can form hydrogen bonds, providing opportunities for self-assembly and the formation of ordered structures.

Future research in this domain could explore:

Organic light-emitting diodes (OLEDs): Pyrazole derivatives have been investigated for their fluorescent properties and potential use in OLEDs. nih.govresearchgate.net The photophysical properties of this compound could be explored for this application.

Sensors: The ability of the pyrazole and carbohydrazide moieties to coordinate with metal ions could be exploited in the development of chemical sensors.

Polymers and coatings: The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability and other desirable properties. rroij.comchemimpex.com

Nanoparticle functionalization: The carbohydrazide group can be used to functionalize the surface of nanoparticles, enabling their use in targeted drug delivery and bioimaging.

The versatility of the this compound structure opens up a wide range of possibilities for its application in the development of advanced materials with novel functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.